Brivaracetam intermediate 3
Description
Contextualization of Brivaracetam's Synthetic Significance
Brivaracetam (B1667798) is a third-generation antiepileptic drug used as an adjunctive therapy for partial-onset seizures. google.comnewdrugapprovals.org Its development marked a significant step in rational drug discovery, targeting the synaptic vesicle protein 2A (SV2A) with a higher affinity than its predecessor, levetiracetam. researchgate.netnih.gov The enhanced potency and favorable profile of brivaracetam underscore the need for efficient and scalable synthetic routes to ensure its availability to patients. newdrugapprovals.orgresearchgate.net The complexity of its stereospecific structure, featuring two chiral centers, presents a considerable challenge in its chemical synthesis, making the development of cost-effective and high-yield manufacturing processes a key focus of research. google.comjustia.com
Historical Overview of Brivaracetam Synthetic Approaches and Precursors
The synthesis of brivaracetam has evolved since its initial disclosure, with numerous strategies developed to improve yield, purity, and cost-effectiveness. researchgate.netnih.gov Early methods often involved the condensation of valeraldehyde (B50692) and glyoxylic acid to form a key furanone intermediate. acs.orggoogleapis.com This was followed by reductive amination with (S)-2-aminobutyramide and subsequent separation of the resulting diastereomers, often requiring challenging and expensive purification techniques like chiral high-performance liquid chromatography (HPLC). justia.comnih.govacs.org
Over the years, research has explored various synthetic pathways, including:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry. google.com
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key reactions. nih.govacs.org
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer or diastereomer, allowing for the separation of the desired isomer. acs.org
These approaches have led to the development of numerous intermediates, with a significant focus on (R)-4-propyl-pyrrolidin-2-one and its derivatives, which serve as crucial building blocks for the final brivaracetam molecule. nih.govacs.org
Rationale for Advanced Intermediate Research in Pharmaceutical Process Chemistry
In the realm of pharmaceutical manufacturing, the efficiency and robustness of a synthetic route are paramount. Research into advanced intermediates like Brivaracetam intermediate 3 is driven by several key factors:
Impurity Control: A well-defined intermediate allows for better control over the impurity profile of the final active pharmaceutical ingredient (API), which is a critical aspect of regulatory compliance.
Scalability: The development of synthetic routes involving easily handled and purified intermediates is crucial for scaling up production from laboratory to industrial levels. google.comgoogle.com
Intellectual Property: Novel intermediates and the processes to produce them can be patented, providing a competitive advantage in the pharmaceutical market. google.comscispace.com
The focus on specific intermediates represents a strategic approach to drug manufacturing, aiming to create more economical and sustainable production methods.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
N-(1-amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide |
InChI |
InChI=1S/C11H21ClN2O2/c1-3-5-8(7-12)6-10(15)14-9(4-2)11(13)16/h8-9H,3-7H2,1-2H3,(H2,13,16)(H,14,15) |
InChI Key |
GSKKODFCGSQPLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)NC(CC)C(=O)N)CCl |
Origin of Product |
United States |
Stereochemical Control in Brivaracetam Precursor Synthesis
Significance of Chirality in Pyrrolidone Derivatives
Chirality, or the "handedness" of a molecule, plays a critical role in the pharmacological activity of many drugs, including pyrrolidone derivatives like Brivaracetam (B1667798) mdpi.comresearchgate.net. Receptors and enzymes within the human body are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug mdpi.comresearchgate.net. This specificity means that different stereoisomers of a drug can have vastly different biological activities.
In the case of Brivaracetam, the molecule possesses two chiral centers, leading to four possible stereoisomers. Research has demonstrated that the therapeutic activity is almost exclusively associated with the (4R,2'S) isomer. This specific isomer exhibits a significantly higher binding affinity for the synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy, compared to its other stereoisomers nih.govmdpi.com. The presence of the n-propyl group at the 4-position of the pyrrolidone ring in the correct (R)-configuration is crucial for this enhanced affinity, providing a tenfold higher affinity for SV2A than its analogue, Levetiracetam mdpi.com. Therefore, controlling the enantiomeric purity of the intermediates used to construct the pyrrolidone ring is paramount to ensure the final product is the desired, therapeutically active stereoisomer.
Absolute Configuration Requirements for Stereospecific Intermediates
The synthesis of the biologically active (4R,2'S)-Brivaracetam isomer mandates the use of stereospecific intermediates with the correct absolute configurations. The primary synthetic challenge is the establishment of the stereocenter at the C4 position of the pyrrolidone ring nih.govmdpi.com.
To achieve the final (4R) configuration in the Brivaracetam molecule, the key intermediate, often a lactone or a related precursor that forms the pyrrolidone ring, must possess the corresponding (R)-configuration. For instance, (3R)-3-propylbutyrolactone and (4R)-4-Propyldihydrofuran-2(3H)-one are critical chiral synthons that have been utilized in various synthetic pathways to install the required stereocenter mdpi.comgoogle.comresearchgate.net. The synthesis must be designed to produce these intermediates with very high optical purity, as the configuration at this center is fixed early in the synthetic sequence and directly translates to the final active pharmaceutical ingredient. The other chiral center, at the 2'-position of the butanamide side chain, is typically introduced by coupling the pyrrolidone intermediate with a commercially available chiral building block, (S)-2-aminobutanamide mdpi.com.
The absolute configuration of the final (4R,2'S) product has been confirmed through analytical methods, including its levorotatory optical activity acs.org.
Challenges and Strategies in Enantioselective Intermediate Synthesis
Classical and Chromatographic Resolution: Initial synthetic routes often produced a mixture of stereoisomers (a racemic or diastereomeric mixture), which then required separation. This can be achieved through:
Chiral High-Performance Liquid Chromatography (HPLC): This method separates enantiomers but is often costly and not ideal for large-scale production due to the loss of undesired isomers nih.govnih.gov.
Chemical Resolution: This involves reacting the mixture of intermediates with a chiral resolving agent, such as (S)-phenylethylamine, to form diastereomeric salts that can be separated by crystallization. The desired stereoisomer is then recovered from the separated salt nih.gov.
Stereoselective Synthesis Strategies: More advanced and efficient methods focus on creating only the desired stereoisomer from the outset.
Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure starting materials. For example, (R)-epichlorohydrin has been used as a chiral precursor to synthesize the required lactone intermediate mdpi.comnih.gov.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. One reported synthesis employs a chiral oxazolidin-2-one auxiliary to control the alkylation at the α-carbonyl position nih.gov.
Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been successfully applied to the synthesis of Brivaracetam intermediates:
Organocatalysis: The MacMillan asymmetric catalyst has been used to promote the enantioselective reaction between pentanal and diethyl bromomalonate, establishing the key stereocenter nih.govnih.gov.
Biocatalysis: Enzymes are used as catalysts. Lipases, such as from Pseudomonas fluorescens, have been used for the kinetic resolution of alcohol precursors to the chiral lactone intermediate mdpi.comresearchgate.net. Transaminases have also been employed for the stereoselective amination of keto-esters to form a chiral γ-amino ester, a direct precursor to the lactam ring mdpi.com.
Metal-based Catalysis: Chiral metal complexes are powerful tools for asymmetric synthesis. A notable example is the use of a chiral-at-metal rhodium catalyst (Δ-RhS) in a photochemical Giese addition to produce a key acylimidazole intermediate (referred to as intermediate 3 ) with high enantioselectivity nih.govacs.org. Another approach involves a Ni(II)-catalyzed asymmetric Michael addition nih.govacs.org.
The following table summarizes the performance of a specific asymmetric photochemical reaction to produce a key Brivaracetam intermediate under various conditions.
Table 1: Optimization of Asymmetric Photochemical Synthesis of Acylimidazole Intermediate 3
| Entry | Temperature (°C) | Power (W) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | 25 | 125 | >99 | 91:9 |
| 2 | 25 | 80 | >99 | 91:9 |
| 3 | 25 | 60 | 98 | 92:8 |
| 4 | 0 | 60 | 95 | 92:8 |
| 5 | -20 | 60 | 93 | 92:8 |
| 6 | 25 | 40 | 91 | 93:7 |
| 7 | 40 | 40 | 96 | 95:5 |
Data sourced from a study on asymmetric photocatalysis in Brivaracetam synthesis nih.gov.
This table illustrates how reaction parameters can be fine-tuned to maximize both the chemical yield and the enantiomeric purity of a crucial stereospecific intermediate in the synthesis of Brivaracetam.
Synthetic Methodologies for Key Brivaracetam Intermediates
Overview of Synthetic Strategies for Chiral Brivaracetam (B1667798) Precursors
The establishment of the critical stereocenter at the C4 position of the pyrrolidinone ring is a focal point of Brivaracetam synthesis. Two primary strategies are employed: the chiral pool approach, which utilizes readily available, enantiomerically pure starting materials, and asymmetric synthesis, which creates the desired stereocenter using chiral catalysts or auxiliaries. nih.gov These methods aim to produce key intermediates, such as (R)-4-propylpyrrolidin-2-one or its precursors, with high enantiomeric purity, thereby avoiding costly and low-yielding chiral separation steps in later stages of the synthesis. nih.gov
Chiral pool synthesis leverages naturally occurring or commercially available enantiopure compounds as starting materials. This strategy transfers the existing chirality of the starting material to the target molecule, providing an efficient route to the desired stereoisomer. Several chiral scaffolds have been successfully employed in the synthesis of Brivaracetam intermediates. nih.gov
(R)-Epichlorohydrin is a versatile and commercially available chiral building block used in various synthetic applications, including the preparation of Brivaracetam intermediates. nih.govsynthesiswithcatalysts.com A notable process was developed by Foshan Longxin Pharmaceutical Technology Co. Ltd., which utilizes (R)-epichlorohydrin to construct the key intermediate, (R)-4-propyldihydrofuran-2(3H)-one. nih.gov
The synthesis begins with the condensation of diphenyl malonate with (R)-epichlorohydrin, which yields a bicyclic intermediate. This intermediate is then reacted with ethyl magnesium bromide in the presence of cuprous iodide. The subsequent step involves a Krapcho decarboxylation reaction using lithium chloride to yield the target (R)-4-propyldihydrofuran-2(3H)-one. This lactone is a crucial precursor that can be advanced to Brivaracetam. nih.gov
Table 1: Synthetic Route via (R)-Epichlorohydrin
| Step | Starting Materials | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diphenyl malonate, (R)-Epichlorohydrin | - | Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate |
| 2 | Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | Ethyl magnesium bromide, Cuprous iodide | Acyclic ester intermediate |
This interactive table summarizes the key steps in the synthesis of a Brivaracetam intermediate starting from (R)-Epichlorohydrin.
(S)-2,3-Dihydroxypropanoic acid, also known as (S)-Glyceric acid, serves as an inexpensive chiral precursor for the synthesis of the (R)-4-propyldihydrofuran-2(3H)-one intermediate. nih.govacs.org A synthetic route reported by Anhui Huasheng Pharmaceutical Technology Co. Ltd. demonstrates its application. nih.govacs.org Although this method involves multiple steps, the low cost of the starting material makes it an economically viable approach. The synthesis transforms glyceric acid into the key butyrolactone intermediate, which is essential for forming the core structure of Brivaracetam. nih.gov
Beyond (R)-epichlorohydrin and (S)-glyceric acid, other enantiopure starting materials have been employed to synthesize Brivaracetam intermediates. These approaches aim to secure the desired stereochemistry early in the synthetic sequence.
Examples of other chiral precursors include:
(R)-3-(Methoxycarbonyl)hexanoic Acid : This precursor is used to produce the intermediate (R)-4-propyldihydrofuran-2(3H)-one through reduction and subsequent cyclization. nih.gov
Ethyl-(S)-4-chloro-3-hydroxybutanoate : In a process developed by Emeishan Hongsheng Pharmaceutical Co. Ltd., this chiral precursor is reacted with (S)-2-aminobutanamide to form an intermediate which, after functional group manipulation and alkylation with a Grignard reagent, yields Brivaracetam. nih.govacs.org
(R)-Methyl-2-bromobutanoate : UCB Pharma reported a route where this chiral bromoester is coupled with methyl 3-(aminomethyl)hexanoate. The resulting product is then cyclized to form the pyrrolidinone ring, establishing the two key stereocenters of Brivaracetam. researchgate.net
Asymmetric synthesis constitutes a powerful alternative to the chiral pool approach, creating the required stereocenters through the use of chiral catalysts or reagents. These methods often provide high levels of enantioselectivity and can offer more convergent and flexible synthetic routes.
Asymmetric catalysis is a highly efficient tool for establishing stereocenters in the synthesis of active pharmaceutical ingredients. acs.org In the context of Brivaracetam, several catalytic asymmetric methods have been developed to control the formation of its chiral intermediates.
Another reported enantioselective total synthesis employs a MacMillan asymmetric catalyst. This organocatalyst promotes the enantioselective reaction between diethyl bromomalonate and pentanal, establishing a key chiral center that is elaborated to form the Brivaracetam core. acs.org
Table 2: Asymmetric Catalysis Approaches
| Catalytic Method | Key Reaction | Catalyst | Noteworthy Features |
|---|---|---|---|
| Asymmetric Photocatalysis | Enantioselective Giese Addition | Chiral Rhodium Complex (Δ-RhS) | Utilizes visible light; amenable to continuous flow processing. acs.orgresearchgate.net |
This interactive table compares different asymmetric catalytic methods used in the formation of Brivaracetam precursors.
Chemoenzymatic Approaches for Stereocenter Introduction
Classical Resolution Techniques for Intermediate Enrichment
Classical resolution involves the separation of a racemic mixture by converting the enantiomers into diastereomeric derivatives using a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by methods such as crystallization.
A common strategy in Brivaracetam synthesis involves the resolution of a racemic carboxylic acid intermediate, (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid. researchgate.net In one method, this racemic acid is treated with a chiral amine, such as (R)-1-phenylethylamine. researchgate.net This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can be selectively crystallized from the solution. After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid or base to remove the resolving agent. researchgate.net Another patent describes the use of 1S,2S-diphenylethylenediamine as an effective resolving agent for the same intermediate, allowing for separation via crystallization and avoiding the need for chiral chromatography. googleapis.comgoogle.com This method is often favored in industrial processes due to its cost-effectiveness and scalability.
Table 5: Classical Resolution of Brivaracetam Intermediate
| Racemic Intermediate | Chiral Resolving Agent | Technique | Outcome |
| (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid | (R)-1-phenylethylamine | Diastereomeric salt crystallization | Separation of (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid |
| (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid | 1S,2S-diphenylethylenediamine | Diastereomeric salt crystallization | Separation of (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid |
Diastereomeric Salt Formation (e.g., Organic Alkali Resolution)
A notable strategy for obtaining enantiomerically pure Brivaracetam intermediates is through diastereomeric salt formation, a classical resolution technique that circumvents the need for expensive and time-consuming chiral chromatography. googleapis.comgoogle.com This method involves reacting a racemic mixture of a carboxylic acid intermediate, such as (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid, with a chiral resolving agent, typically an organic base.
The selection of the resolving agent is critical for the efficiency of the separation. For instance, (1S,2S)-diphenylethylenediamine has been effectively used to resolve (2S)-2-(2-oxy-4-propylpyrrolidon-1-yl)butyric acid. googleapis.com The process involves dissolving the racemic acid and the chiral base in a suitable solvent, which allows for the formation of diastereomeric salts. Due to their different physical properties, one diastereomeric salt will selectively crystallize out of the solution.
Another commonly employed resolving agent is R-phenylethylamine. googleapis.com However, the success of this resolution is highly dependent on the solvent system used. While an R-phenylethylamine/isopropanol system has been reported, its effectiveness in achieving high purity has been questioned. googleapis.com
The process can be summarized in the following steps:
Salt Formation: The racemic carboxylic acid intermediate is reacted with a chiral organic base in a suitable solvent to form a mixture of diastereomeric salts.
Crystallization: The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt.
Filtration: The crystallized salt is separated from the mother liquor by filtration.
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid to liberate the desired enantiomerically pure carboxylic acid.
This method offers a practical and cost-effective alternative to chromatographic resolution for large-scale production. googleapis.com
Table 1: Examples of Organic Alkalis in Diastereomeric Salt Resolution
| Resolving Agent | Racemic Intermediate | Solvent System | Outcome |
| (1S,2S)-diphenylethylenediamine | (2S)-2-(2-oxy-4-propylpyrrolidon-1-yl)butyric acid | Isopropyl acetate (B1210297) | Effective resolution, yielding high chiral purity (99.8%) googleapis.com |
| R-phenylethylamine | (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid | Isopropanol | Reported for resolution, but effectiveness for high purity is debated googleapis.com |
Chromatographic Resolution of Intermediate Mixtures
Chromatographic resolution, particularly preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase, is a widely used technique for the separation of diastereomeric mixtures of Brivaracetam intermediates. nih.govchemicalbook.com This method is often employed when diastereomeric salt formation is not feasible or does not provide the required level of purity.
The separation is based on the differential interaction of the stereoisomers with the chiral stationary phase of the column. A mobile phase, typically a mixture of solvents like ethanol (B145695) and heptane, is used to elute the compounds. nih.gov The choice of the chiral column and the mobile phase composition is crucial for achieving good resolution between the diastereomers.
For example, a common method involves the use of a chiral column to separate a diastereomeric mixture of crude pyrrolidone, affording the desired Brivaracetam precursor with moderate yield. nih.gov In some synthetic routes, the final racemic mixture of Brivaracetam itself is separated by chiral HPLC. nih.gov
While effective, chiral HPLC has limitations for industrial-scale production due to its high cost, the use of large volumes of solvents, and the complexity of the equipment. googleapis.com
Table 2: HPLC Parameters for Chiral Separation of Brivaracetam and Intermediates
| Analyte | Chiral Column | Mobile Phase | Detection Wavelength | Retention Times (min) |
| Brivaracetam and stereoisomeric impurities | Chiralpak IG (250 x 4.6mm, 5µ) | Methanol (B129727): Acetonitrile (B52724): Trifluoroacetic acid (90:10:0.1) | 210 nm | Brivaracetam: 13.829, BRV-SS: 11.810, BRV-RR: 10.448, BRV-RS: 9.449 rjptonline.orgrjptonline.org |
| Diastereomeric mixture of a pyrrolidone intermediate | Chiral phase | EtOH/heptane (1:1) | Not specified | Not specified nih.gov |
Specific Reaction Pathways for Notable Brivaracetam Intermediates
Synthesis of (4R)-4-Propyldihydrofuran-2(3H)-one (Lactone Precursor)
The compound (4R)-4-Propyldihydrofuran-2(3H)-one is a key chiral intermediate in the synthesis of Brivaracetam. chemicalbook.comchemdad.comnih.gov The stereochemistry at the C4 position of this lactone precursor is critical as it dictates the final stereochemistry of the Brivaracetam molecule. Consequently, various synthetic strategies have been developed to produce this intermediate with high optical purity. google.comgoogle.com
Grignard Reactions in Lactone Formation
Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. In the context of lactone synthesis, a Grignard reagent can react with a cyclic anhydride (B1165640), such as succinic anhydride, to open the ring and form a keto-acid, which can then be cyclized to form a lactone.
While a direct, one-step synthesis of (4R)-4-Propyldihydrofuran-2(3H)-one using a Grignard reaction on a chiral succinic anhydride derivative is not the most commonly cited route in the synthesis of Brivaracetam intermediates, the principle remains a fundamental approach in organic synthesis for lactone formation. The general reaction involves the attack of the Grignard reagent on one of the carbonyl groups of the anhydride, leading to the opening of the ring.
Table 3: General Grignard Reaction with Succinic Anhydride
| Reactant 1 | Reactant 2 | Product after Acidic Workup |
| Succinic anhydride | Propylmagnesium bromide | 4-oxoheptanoic acid |
Condensation Reactions (e.g., Valeraldehyde (B50692) with Glyoxylic Acid)
A frequently employed and efficient method for the synthesis of a precursor to (4R)-4-Propyldihydrofuran-2(3H)-one involves the condensation of valeraldehyde with glyoxylic acid. nih.gov This reaction is typically catalyzed by a secondary amine, such as morpholine (B109124). nih.gov
The reaction proceeds through a Knoevenagel-type condensation. The morpholine catalyst facilitates the formation of an enamine from valeraldehyde, which then acts as a nucleophile and attacks the aldehyde group of glyoxylic acid. Subsequent cyclization and dehydration lead to the formation of a hydroxy furanone intermediate. nih.gov This intermediate is a crucial precursor that can be further transformed into the desired lactone.
The reaction conditions, such as temperature and catalyst concentration, can be optimized to maximize the yield of the desired product.
Reduction Pathways for Lactone Formation
Reduction reactions are essential in the synthesis of (4R)-4-Propyldihydrofuran-2(3H)-one from various precursors. One common strategy involves the reduction of a substituted succinic acid derivative. For instance, a racemic substituted malonate can be enzymatically resolved to obtain the (R)-isomer, which is then reduced and undergoes ring-closure to yield the chiral lactone. chemicalbook.com
In another approach, a cyano group can be hydrolyzed to a carboxylic acid, followed by reduction of another functional group in the molecule to a hydroxyl group. This di-functional intermediate can then undergo lactonization. The reduction of a carboxylic acid or an ester to an alcohol is a key step in this pathway. Common reducing agents for this transformation include sodium borohydride (B1222165), often in the presence of a co-reagent, or lithium aluminium hydride.
A specific patented method describes the use of reducing agents such as lithium borohydride, sodium borohydride, and potassium borohydride for the reduction step in the synthesis of the optically pure lactone. google.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107), methanol, or ethanol at temperatures ranging from 0 to 100 °C. google.com
Krapcho Decarboxylation in Lactone Synthesis
The Krapcho decarboxylation is a valued reaction in organic synthesis for the removal of an ester group, often from a malonic ester derivative, under neutral conditions. This reaction has been effectively applied in the synthesis of Brivaracetam intermediates, particularly for the formation of lactone structures.
In one synthetic pathway, a key intermediate, phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, is synthesized from diphenyl malonate and (R)-epichlorohydrin. acs.orgnih.gov This bicyclic intermediate is then treated with ethyl magnesium bromide and cuprous iodide. The subsequent treatment of the product with lithium chloride in a solvent mixture initiates the Krapcho decarboxylation, yielding the advanced intermediate, (R)-4-propyldihydrofuran-2(3H)-one. acs.orgnih.gov Another distinct route employs a palladium-catalyzed oxidative cyclization to form a five-membered cyclic lactam, which is then subjected to Krapcho decarboxylation to afford a different key intermediate. acs.orgnih.gov
Synthesis of Pyrrolidone Ring Precursors (e.g., (R)-4-Propylpyrrolidin-2-one)
Michael Conjugate Addition Strategies
The Michael addition is a cornerstone strategy for forming the carbon backbone required for the pyrrolidone ring. One widely cited method involves the conjugate addition of nitromethane (B149229) to an α,β-unsaturated ester, such as (E)-ethyl-hex-2-enoate. acs.orgnih.gov This reaction, typically facilitated by a base like diazabicycloundecene (DBU), produces a racemic γ-nitro ester. acs.orgnih.gov This intermediate contains the necessary atoms in the correct sequence for the subsequent cyclization step.
More advanced, asymmetric approaches have also been developed to control the stereochemistry at this early stage. For instance, a Ni(II)-catalyzed asymmetric Michael addition has been reported. researchgate.net This method uses a chiral ligand complexed with Ni(II) bromide to catalyze the addition of diethyl malonate to (E)-1-nitropent-1-ene, yielding a Michael adduct with high enantioselectivity. researchgate.net
Cyclization Reactions for Pyrrolidone Ring Formation
Following the Michael addition, the next crucial step is the formation of the pyrrolidone ring via cyclization. In the route that begins with the γ-nitro ester, the nitro group is chemically reduced. acs.orgnih.gov This reduction, often achieved through catalytic hydrogenation (e.g., using Raney Nickel), yields a γ-amino ester which spontaneously undergoes intramolecular cyclization to form the racemic 4-propylpyrrolidin-2-one. nih.govresearchgate.net The desired (R)-enantiomer is then isolated from the racemic mixture, commonly by using preparative chiral high-performance liquid chromatography (HPLC). nih.govnih.gov
Alternative cyclization strategies have also been explored. One such method involves the reaction of methyl 3-(aminomethyl)hexanoate with (R)-methyl-2-bromobutanoate. acs.org The resulting diester is then subjected to cyclization in the presence of hydroxyl pyridine (B92270) to yield a crude form of a Brivaracetam precursor. acs.org Another novel approach utilizes a palladium-catalyzed oxidative cyclization reaction to transform a specific acyclic precursor into a five-membered cyclic lactam intermediate. acs.orgnih.gov
Derivatization to Advanced Brivaracetam Precursors (e.g., (3R)-3-Propylbutyrolactone)
(3R)-3-Propylbutyrolactone is another valuable, optically pure intermediate used in some syntheses of Brivaracetam. nih.gov Its synthesis requires precise control of stereochemistry, which is often achieved through chemoenzymatic methods that leverage the high selectivity of enzymes.
Transformation of Optically Pure Alcohol Intermediates
A successful chemoenzymatic route to (3R)-3-propylbutyrolactone starts with the creation of an optically pure alcohol. nih.gov This is accomplished via lipase-catalyzed transesterification. Specifically, a racemic 2-benzylpentan-1-ol can be resolved using Pseudomonas fluorescens lipase (B570770) (PFL). The enzyme selectively acetylates the (S)-enantiomer, leaving the desired (R)-2-benzylpentan-1-ol with high enantiomeric purity. nih.gov
The transformation of this optically pure alcohol into the target lactone involves a multi-step sequence:
Protection : The hydroxyl group of (R)-2-benzylpentan-1-ol is protected, typically as an acetate ester. nih.gov
Oxidative Cleavage : The aromatic ring of the protected alcohol is then cleaved. A common method uses ruthenium (III) chloride as a catalyst with sodium periodate (B1199274) as the oxidant to convert the benzyl (B1604629) group into a carboxylic acid, yielding (R)-3-(acetoxymethyl)hexanoic acid. nih.gov
Hydrolysis and Cyclization : The final step involves the alkaline hydrolysis of the acetate group, followed by acid-catalyzed intramolecular cyclization of the resulting hydroxy acid. This reaction directly furnishes the target (3R)-3-propylbutyrolactone. nih.gov
Novel Synthetic Routes and Advancements in Intermediate Preparation
Research into the synthesis of Brivaracetam intermediates continues to yield novel and more efficient methodologies, often focusing on asymmetric catalysis to avoid costly resolution steps.
One innovative approach is an organocatalyst-mediated asymmetric synthesis. This route employs a MacMillan-type imidazolidinone catalyst to facilitate an asymmetric reaction between pentanal and diethyl bromomalonate, establishing a key stereocenter early in the synthesis. researchgate.netacs.org
Another cutting-edge strategy involves an enantioselective photochemical Giese addition. This method uses a chiral bifunctional rhodium-based photocatalyst (Δ-RhS) and visible light to promote the reaction. nih.govacs.org This reaction has been successfully implemented using continuous flow technology, which can improve efficiency and scalability, to produce a key intermediate with an excellent enantiomeric ratio (98:2 er). nih.govacs.org
Biocatalysis also represents a significant area of advancement. A biocatalytic route using proteases from B. subtilis has been developed for the kinetic resolution of a racemic β-carboxyl tert-butyl ester intermediate. nih.gov This enzymatic resolution effectively isolates the desired (R)-enantiomer in good yield (42%) and high purity, which is then converted to Brivaracetam. nih.govresearchgate.net These advanced methods highlight the ongoing drive towards more efficient, cost-effective, and environmentally friendly production of key pharmaceutical intermediates.
Process Development and Optimization in Brivaracetam Intermediate Synthesis
Reaction Condition Optimization for Yield and Purity
Optimizing reaction conditions is a critical aspect of process development, directly impacting the yield, purity, and cost of manufacturing (R)-4-propyldihydrofuran-2(3H)-one. Each parameter must be fine-tuned to maximize the formation of the desired product while minimizing impurities and side reactions.
Precise temperature control is essential throughout the synthesis to ensure high selectivity and minimize degradation. Different stages of the synthesis may require vastly different temperature profiles. For instance, alkylation reactions using strong bases like lithium diisopropylamide (LDA) are often performed at very low temperatures (-75°C to -65°C) to control reactivity and prevent side reactions. google.com In contrast, reduction steps might be conducted at temperatures ranging from 0°C to 100°C, while certain cyclization or hydrolysis steps can require elevated temperatures of 80°C to 100°C to proceed at a reasonable rate. google.comepo.org
Some modern, highly efficient processes are designed to operate at ambient temperatures (e.g., 10°C to 35°C), which significantly reduces energy costs and simplifies reactor design for industrial-scale operations. google.com Pressure is less commonly a critical parameter in the synthesis of this intermediate, with most reactions being conducted at atmospheric pressure. However, sealed pressure tubes may be used in specific laboratory-scale steps, such as high-temperature solvolysis, to prevent solvent boiling. nih.gov
| Reaction Step | Typical Temperature Range (°C) | Purpose of Temperature Control |
|---|---|---|
| Alkylation (using chiral auxiliaries) | -78 to -65 | Ensure high diastereoselectivity; control exothermic reaction. |
| Borane-DMS Reduction | -25 to +5 | Control rate of reduction and selectivity. google.com |
| Enzymatic Resolution | ~30 | Maintain optimal enzyme activity. mdpi.com |
| Cyano Group Hydrolysis (Acidic) | 80 to 100 | Provide sufficient energy to drive the reaction to completion. google.com |
| Asymmetric Transfer Hydrogenation | 10 to 35 | Achieve high enantioselectivity under mild, energy-efficient conditions. google.com |
The choice of solvent is critical as it can influence reaction rates, selectivity, and solubility of reagents and intermediates. Aprotic solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran, and toluene (B28343) are commonly used for steps involving organometallic reagents or strong bases, such as Grignard reactions or alkylations. epo.orgresearchgate.net For reduction reactions, solvents like methanol (B129727) or ethanol (B145695) are often employed, sometimes in combination with water. epo.org
Optimization studies have shown that acetonitrile (B52724) can offer a superior balance between reaction conversion and selectivity in certain oxidative coupling reactions compared to more traditional solvents like dichloromethane (B109758) or benzene. scielo.br For the final lactonization step, solvents like dichloromethane or toluene are often used in the presence of an acid catalyst. google.com The ideal solvent for industrial applications should be effective, low-cost, recyclable, and have a favorable environmental and safety profile. Increasingly, solvent-free or "neat" reaction conditions are being explored as a green chemistry alternative, which can simplify workup and reduce waste. benthamdirect.com
Catalysis is at the heart of modern, efficient syntheses of (R)-4-propyldihydrofuran-2(3H)-one, as it provides the pathway to high enantioselectivity.
Organocatalysis: This approach uses small, metal-free organic molecules to catalyze the stereoselective reaction. Organocatalytic methods are highly attractive for industrial production because the catalysts are typically less expensive, less sensitive to air and moisture, and have lower toxicity compared to metal catalysts. google.com This avoids the need to test the final product for trace metal contamination. google.com
Biocatalysis (Enzymatic Resolution): Enzymes, such as lipases and proteases, can offer unparalleled selectivity in resolving racemic mixtures. chemicalbook.comrsc.org For example, proteases from Bacillus subtilis have been used to resolve a racemic ester precursor, yielding the desired (R)-enantiomer with high purity. nih.gov While highly effective, the industrial application of enzymatic routes can sometimes be hampered by the high cost of the enzyme and the need for stringent control of reaction conditions (pH, temperature). chemicalbook.com
Metal Catalysis: A wide range of metal-based catalysts have been employed. Copper(I) iodide (CuI) is used to facilitate Grignard additions, while hydrogenation steps may use palladium on carbon (Pd/C) or Raney-Ni. nih.govacs.org Nickel(II)-based chiral complexes have been developed for asymmetric Michael additions. nih.gov While effective, these methods can suffer from the cost and toxicity of the metals, as well as the need for sometimes very low operating temperatures. google.com
Photocatalysis: An emerging strategy involves the use of chiral photocatalysts activated by visible light. nih.gov For example, a chiral rhodium-based catalyst has been used to promote an enantioselective Giese addition, which can be efficiently scaled up using continuous flow technology. nih.govacs.org
| Catalyst Type | Example Catalyst | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|---|
| Organocatalyst | MacMillan Catalyst / Proline derivatives | Asymmetric Michael Addition | Economical, low toxicity, industrially scalable. google.comnih.gov | May require higher catalyst loading than metal catalysts. |
| Biocatalyst | Porcine Pancreatic Lipase (B570770) / Protease B | Kinetic Resolution of Esters | Excellent enantioselectivity, green/sustainable. nih.govrsc.org | High cost, sensitive to conditions, limited to 50% theoretical yield for resolution. chemicalbook.com |
| Metal Catalyst | [NiBr2L2] complex | Asymmetric Michael Addition | High efficiency and turnover numbers. nih.gov | Cost, toxicity, potential for product contamination. chemicalbook.com |
| Photocatalyst | Δ-RhS (Chiral Rhodium Complex) | Enantioselective Giese Addition | Uses visible light, suitable for continuous flow. nih.gov | Specialized equipment (photo-reactors) required. |
The precise ratio of reactants and the method of their addition are fundamental to process control. In many procedures, key reagents are added dropwise or portion-wise to maintain control over the reaction temperature, especially for highly exothermic processes. patsnap.com For example, when using highly reactive borane-dimethyl sulfide (B99878) complex as a reducing agent, it is added slowly to a cooled solution of the substrate to prevent runaway reactions. google.com The stoichiometry of the reagents must be carefully optimized. Using a slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation and complicated purification. In catalytic reactions, the catalyst loading is a key parameter to optimize, balancing reaction speed and cost. Economical processes aim for very low catalyst loadings, sometimes as low as 0.1–1 mol%. google.com
Economic Feasibility and Sustainability in Intermediate Manufacturing
The ultimate goal of process development is to create a manufacturing route that is not only scientifically sound but also economically feasible and environmentally sustainable. The cost of goods for (R)-4-propyldihydrofuran-2(3H)-one is heavily influenced by the price of raw materials, the number of synthetic steps, the energy requirements, and the complexity of purification. google.com
Routes that begin with cheap, commodity chemicals like trans-2-hexen-1-al or n-valeraldehyde are preferred over those requiring expensive, pre-formed chiral starting materials. google.comnih.gov The development of highly efficient catalytic systems, particularly organocatalysis, is a key driver of economic viability as it allows for the creation of the desired stereocenter from achiral precursors without the need for expensive resolving agents or chiral auxiliaries that must be removed in later steps. google.comnih.gov
From a sustainability perspective, the focus is on principles of green chemistry. This includes:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Selecting solvents with low environmental impact and toxicity, and minimizing their use, for instance through solvent-free reaction conditions. scielo.brbenthamdirect.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. google.com
Catalysis: Using catalytic (especially biocatalytic and organocatalytic) rather than stoichiometric reagents to reduce waste. google.comrsc.org
By integrating these economic and sustainability considerations early in process development, manufacturers can create a robust, responsible, and profitable process for this critical Brivaracetam (B1667798) intermediate.
Integration of Continuous Flow Synthesis Approaches for Intermediates
The transition from traditional batch processing to continuous flow synthesis represents a significant advancement in the manufacturing of pharmaceutical intermediates. This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for straightforward scalability. mdpi.comaurigeneservices.commt.com In the context of synthesizing intermediates for Brivaracetam, particularly for photochemical reactions, continuous flow technology addresses critical challenges associated with scaling up batch processes. nih.govacs.org
Detailed Research Findings
Research into the synthesis of Brivaracetam has explored the use of continuous flow reactors to improve the efficiency and scalability of key steps, such as the formation of intermediate 3 via an enantioselective photochemical Giese addition. nih.gov A significant challenge in photochemical reactions is that scaling up batch reactors often leads to a decrease in efficiency due to the diminished penetration of light through larger volumes. nih.govacs.org Continuous flow reactors, with their high surface-area-to-volume ratios, provide a practical solution to this problem.
Initial studies involved translating the synthesis of intermediate 3 from a batch setup to a continuous flow system using a racemic rhodium catalyst. nih.govacs.org The primary variable investigated was the flow rate, which directly influences the residence time of the reactants within the irradiated zone of the reactor. The objective was to find a balance between reaction efficiency (yield) and productivity (throughput).
The investigation yielded clear results on the impact of flow rate on the synthesis of intermediate 3.
A flow rate of 0.5 mL min⁻¹ resulted in a 95% yield. nih.govacs.org
Increasing the flow rate to 1.0 mL min⁻¹ achieved a slightly higher yield of 96%. nih.govacs.org
A further increase to 1.5 mL min⁻¹ led to a marginal decrease in yield to 93%. nih.gov
At a flow rate of 2.0 mL min⁻¹, the yield dropped more significantly to 85%, indicating that the residence time was insufficient for the reaction to reach completion. nih.govacs.org
Based on these findings, a flow rate of 1.0 mL min⁻¹ was identified as the optimal condition, providing the best combination of high efficiency and practical productivity for the synthesis. nih.govacs.org
Further optimization was conducted for the enantioselective version of the reaction using a chiral photocatalyst. Researchers evaluated the effects of light source power and temperature on the reaction's performance. It was found that running the reaction at 40°C using a 120 W blue LED light source provided the target product in 96% yield with an enantiomeric ratio (er) of 95:5, which proved to be the most effective conditions. acs.org This systematic optimization highlights the precise control over reaction parameters that continuous flow systems afford, enabling the fine-tuning of processes to maximize both yield and stereoselectivity. acs.org
Data Tables
Table 1: Optimization of Residence Time for Synthesis of Intermediate 3 in Continuous Flow Data derived from experiments using a racemic rhodium catalyst.
| Entry | Flow Rate (mL min⁻¹) | Yield (%) |
| 1 | 0.5 | 95 |
| 2 | 1.0 | 96 |
| 3 | 1.5 | 93 |
| 4 | 2.0 | 85 |
Table 2: Selected Data from Optimization of Enantioselective Synthesis of Intermediate 3 in Continuous Flow Data derived from experiments using a chiral rhodium photocatalyst at a flow rate of 1.0 mL min⁻¹.
| Entry | Conditions (Light Source, Temperature) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 30 W blue LEDs, Room Temp. | 98 | 92:8 |
| 2 | 60 W blue LEDs, Room Temp. | 98 | 92:8 |
| 3 | 120 W blue LEDs, 0 °C | 97 | 92:8 |
| 4 | 120 W blue LEDs, -20 °C | 96 | 92:8 |
| 5 | 40 W blue LEDs, Room Temp. | 91 | 93:7 |
| 6 | 120 W blue LEDs, 40 °C | 96 | 95:5 |
Analytical Characterization and Quality Control of Brivaracetam Intermediates
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are fundamental in the synthesis of active pharmaceutical ingredients (APIs) like Brivaracetam (B1667798) for assessing the purity of intermediates and the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the identification and quantification of the main compound and any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Intermediate Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring the purity of Brivaracetam intermediates. Reverse-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is commonly employed. This method effectively separates the target intermediate from starting materials, by-products, and other impurities generated during the synthesis.
An isocratic reverse-phase HPLC-UV method can be developed for the determination of Brivaracetam and its related substances. rsc.org The selection of the column, mobile phase composition, flow rate, and UV detection wavelength are critical parameters that are optimized to achieve efficient separation. rsc.org For instance, a typical method might use a C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., 0.1% v/v trifluoroacetic acid in water) and an organic solvent like acetonitrile (B52724). rsc.org The method is validated according to ICH Q2 (R1) guidelines for specificity, linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose in quality control. rsc.org
Table 1: Example of HPLC Conditions for Brivaracetam and Impurity Analysis
| Parameter | Condition | Source |
| Column | Inertsil ODS 3V, 150 mm × 4.6 mm, 5 µm | rsc.org |
| Mobile Phase | 0.1% v/v Trifluoroacetic acid in water and Acetonitrile (60:40 v/v) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 210 nm | rsc.org |
| Column Temperature | 30°C | ajpaonline.com |
| Mode | Isocratic | rsc.org |
This technique allows for the precise quantification of intermediates and impurities, ensuring that the material meets the required purity specifications before proceeding to the next step in the synthesis of Brivaracetam.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. ijpsr.com For the analysis of Brivaracetam intermediates, UPLC can provide a more detailed impurity profile in a fraction of the time required by HPLC. ijpsr.com
A stability-indicating UPLC method can be developed to separate Brivaracetam from its potential impurities and degradation products, demonstrating the high resolving power of the technique. ijpsr.com The reduced run time, often under 10 minutes, increases sample throughput, which is highly beneficial in a manufacturing or process development environment. ijpsr.com The enhanced sensitivity of UPLC is also crucial for detecting and quantifying trace-level impurities that might be missed by HPLC, ensuring a more comprehensive quality assessment of intermediates like Brivaracetam intermediate 3. ijpsr.com
Table 2: Performance Comparison of UPLC vs. HPLC for Brivaracetam Analysis
| Feature | UPLC | HPLC | Source |
| Column Particle Size | < 2 µm | 3-5 µm | ijpsr.com |
| Analysis Time | Shorter (e.g., < 10 min) | Longer | ijpsr.com |
| Resolution | Higher | Standard | ijpsr.com |
| Sensitivity | Higher | Standard | ijpsr.com |
| System Pressure | Higher | Lower | ijpsr.com |
Chiral Chromatography for Enantiomeric Purity Determination
Brivaracetam possesses chiral centers, making the control of its stereoisomeric purity a critical aspect of its synthesis. The desired therapeutic activity is associated with a specific stereoisomer, (4R,2'S). nih.gov Therefore, it is essential to control the stereochemistry of key intermediates, such as this compound. Chiral chromatography, particularly chiral HPLC, is the definitive method for determining the enantiomeric purity or enantiomeric ratio (er) of these intermediates. nih.govacs.org
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of this compound, a column such as the Chiralcel IG-3 is effective. nih.govacs.org The enantiomeric ratio is established by HPLC analysis using a mobile phase typically consisting of a mixture of n-hexane and ethanol (B145695). nih.govacs.org The development of such methods is crucial for ensuring that the synthesis proceeds with the correct stereochemical control, ultimately yielding the desired enantiomer of the final drug product. rjptonline.orgrjptonline.org
Table 3: Chiral HPLC Conditions for Enantiomeric Purity of this compound
| Parameter | Condition | Source |
| Column | Chiralcel IG-3 | nih.govacs.org |
| Mobile Phase | n-hexane/ethanol (90:10) | nih.govacs.org |
| Flow Rate | 1.0 mL/min | nih.govacs.org |
| Detection | UV at 278 nm | nih.govacs.org |
| Column Temperature | 27 °C | nih.govacs.org |
| Result | Enantiomeric Ratio (er) = 98:2 | nih.govacs.org |
This analysis confirms the success of asymmetric synthesis steps and is a critical quality control check in the manufacturing process of Brivaracetam. nih.govacs.orgnih.gov
Spectroscopic Methods for Structural Elucidation of Intermediates
Spectroscopic methods are indispensable tools for elucidating and confirming the chemical structure of newly synthesized intermediates. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, including pharmaceutical intermediates. researchgate.net Both one-dimensional (1D) experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) experiments are used to confirm the identity and structure of intermediates in the Brivaracetam synthesis pathway. nih.govresearchgate.net
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.com For an intermediate like (R)-4-propylpyrrolidin-2-one (lactam 4), which is derived from intermediate 3, the ¹H NMR spectrum would show characteristic signals for the protons on the pyrrolidinone ring and the propyl side chain. nih.gov For example, the signals and their splitting patterns would confirm the connectivity of the atoms, while the integration of the signals would correspond to the number of protons in a given environment. nih.govnih.gov
Table 4: Representative ¹H and ¹³C NMR Data for a Brivaracetam Intermediate (Lactam 4)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment Example | Source |
| ¹H NMR | 6.15 | s | NH | nih.gov |
| 3.52–3.46 | m | CH | nih.gov | |
| 3.02 | dd | CH₂ | nih.gov | |
| 0.93 | t | CH₃ | nih.gov | |
| ¹³C NMR | 178.6 | - | C=O | nih.gov |
| 48.2 | - | CH | nih.gov | |
| 36.9 | - | CH₂ | nih.gov | |
| 14.2 | - | CH₃ | nih.gov |
By analyzing the complete NMR data set, the precise structure of an intermediate can be unequivocally confirmed, ensuring the correct molecule is carried forward in the synthetic sequence. nih.gov
Mass Spectrometry (MS) for Impurity Identification and Molecular Weight Confirmation
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to aid in its structural elucidation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of an intermediate. nih.gov
In the synthesis of Brivaracetam, HRMS is used to confirm the molecular formula of key intermediates. nih.gov The technique involves ionizing the molecule (e.g., via electrospray ionization, ESI) and then measuring the mass-to-charge ratio (m/z) of the resulting ion. nih.gov The experimentally observed m/z is compared to the theoretical m/z calculated for the expected molecular formula. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct structure. nih.gov
Furthermore, when coupled with liquid chromatography (LC-MS), this technique is a powerful tool for identifying unknown impurities. nih.govjapsonline.com The components of a mixture are first separated by LC and then analyzed by MS. The fragmentation pattern of an impurity can provide clues to its structure, aiding in the control of the manufacturing process. researchgate.netnih.gov
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for a Brivaracetam Intermediate (Ester 5)
| Parameter | Value | Source |
| Ionization Mode | ESI⁺ | nih.gov |
| Ion Observed | [M + Na]⁺ | nih.gov |
| Calculated m/z | 282.1676 | nih.gov |
| Found m/z | 282.1672 | nih.gov |
| Error | 1.4 ppm | nih.gov |
| Deduced Formula | C₁₃H₂₅NO₄Na | nih.gov |
This level of analytical detail is essential for maintaining high standards of quality and for a comprehensive understanding of the chemical process. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique employed for the identification and structural elucidation of this compound. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the molecule's functional groups.
The analysis of the IR spectrum of (2S)-2-aminobutanamide hydrochloride reveals characteristic absorption bands that confirm its molecular structure. Key functional groups, including the primary amine (-NH2), amide (C=O), and alkyl groups (C-H), exhibit distinct vibrational modes at specific wavenumbers. These spectral data are crucial for confirming the identity of the intermediate and for detecting the presence of any functional group-related impurities.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 | N-H stretching | Primary Amine (-NH₂) |
| ~1680-1630 | C=O stretching (Amide I) | Amide (-CONH₂) |
| ~1650-1580 | N-H bending (Amide II) | Amide (-CONH₂) |
| ~2960-2850 | C-H stretching | Alkyl (CH₃, CH₂) |
Note: The exact wavenumbers may vary slightly depending on the sample preparation and the specific instrument used.
Impurity Profiling and Control Strategies in Intermediate Synthesis
The synthesis of Brivaracetam and its intermediates can give rise to various process-related impurities. researchgate.netcornell.edunih.gov A comprehensive impurity profile is essential for ensuring the safety and quality of the final drug product. cornell.edu
Identification and Characterization of Process-Related Impurities
A systematic investigation into the impurity profile of Brivaracetam has identified several potential process-related impurities. cornell.edu These impurities can originate from starting materials, reagents, or side reactions during the synthesis of intermediates like (2S)-2-aminobutanamide hydrochloride. The identification and characterization of these impurities are typically achieved using sophisticated analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netcornell.edu
For instance, one study reported on nine potential process-related impurities in the synthesis of Brivaracetam, three of which had not been previously described. cornell.edu The structures of these impurities were elucidated using MS and NMR, and their formation pathways were proposed. cornell.edu Common types of impurities can include stereoisomers, unreacted starting materials, and by-products from unintended reactions.
Strategies for Impurity Minimization and Removal
Controlling impurities to levels accepted by the International Council for Harmonisation (ICH) is a critical aspect of pharmaceutical manufacturing. cornell.edu Strategies for minimizing and removing impurities in the synthesis of this compound include:
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, reaction time, and stoichiometry of reactants can significantly reduce the formation of by-products.
Purification Techniques: Recrystallization is a common and effective method for purifying solid intermediates like (2S)-2-aminobutanamide hydrochloride. nih.gov Other techniques may include column chromatography. nih.gov The choice of solvent for recrystallization is crucial for achieving high purity. nih.gov
Use of High-Purity Starting Materials: The quality of the raw materials directly impacts the purity of the intermediate.
Chiral Separation Methods: Given the stereospecific nature of Brivaracetam, controlling chiral impurities is vital. This can involve using chiral starting materials or employing chiral resolution techniques. nih.govgoogle.com
One synthetic route for Brivaracetam involves a diastereoisomeric amide intermediate that is purified by recrystallization from di-isopropyl ether to afford the correct stereoisomer. nih.gov
Validation of Analytical Methods According to ICH Guidelines
All analytical methods used for the quality control of this compound must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. ijnrd.orgipharmaguide.comijbpas.comajprd.comeuropa.eueuropeanpharmaceuticalreview.comyoutube.comikev.org Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.
The validation process involves evaluating several performance characteristics:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. ipharmaguide.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ikev.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. youtube.com
Accuracy: The closeness of the test results obtained by the method to the true value. ijbpas.comyoutube.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijbpas.comrjptonline.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. ijnrd.orghumanjournals.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijbpas.com
Table 2: Example of Validation Parameters for an HPLC Assay of Brivaracetam
| Parameter | Acceptance Criteria (Typical) | Finding |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9992 rjptonline.org |
| Precision (%RSD) | ≤ 2.0% | < 1.5% rjptonline.org |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.90% - 100.11% rjptonline.org |
| LOD (µg/mL) | Reportable | 0.0751 rjptonline.org |
| LOQ (µg/mL) | Reportable | 0.2276 rjptonline.org |
Note: The values in the "Finding" column are based on a specific study on Brivaracetam and are for illustrative purposes.
Stability Studies of Key Intermediates Under Various Conditions
Stability studies are conducted to understand how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies are also performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods. rjptonline.orghumanjournals.comresearchgate.netijpsr.com
These studies typically involve exposing the intermediate to stress conditions as prescribed by ICH guidelines, which include:
Acidic and Basic Hydrolysis: The intermediate is subjected to acidic and basic conditions to assess its susceptibility to hydrolysis. humanjournals.comijpsr.com
Oxidative Degradation: The effect of oxidative stress is evaluated using reagents like hydrogen peroxide. humanjournals.comijpsr.com
Thermal Degradation: The stability of the intermediate at elevated temperatures is assessed. rjptonline.orgtandfonline.com
Photolytic Degradation: The intermediate is exposed to UV and visible light to determine its photosensitivity. humanjournals.comijpsr.com
Studies on Brivaracetam have shown that it degrades significantly under acidic, alkaline, and oxidative conditions. humanjournals.comijpsr.com For example, one study found that Brivaracetam underwent rapid degradation in alkaline conditions, with 90% degradation when refluxed with 0.01N sodium hydroxide. humanjournals.com Another study identified and characterized three thermal degradants of Brivaracetam after exposure to 130°C for 4 hours. tandfonline.com The degradation products are separated and identified using a stability-indicating HPLC method. humanjournals.com
Table 3: Summary of Forced Degradation Studies for Brivaracetam
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.01N HCl, refluxed at 50°C for 15 mins | Significant degradation observed humanjournals.com |
| Base Hydrolysis | 0.01N NaOH, at room temperature for 15 mins | ~50% degradation humanjournals.com |
| Oxidative | 3% H₂O₂, at room temperature for 30 mins | Significant degradation observed humanjournals.com |
| Photolytic | Exposure to sunlight for 48 hours | ~22% degradation humanjournals.com |
Note: This table summarizes findings for the final drug, Brivaracetam, which provides insights into the potential stability of its intermediates.
Patent Landscape and Intellectual Property in Brivaracetam Intermediate Synthesis
Analysis of Key Patents Disclosing Intermediate Synthetic Routes
A multitude of patents have been filed globally, each describing unique or improved methods for synthesizing Brivaracetam (B1667798) and its intermediates. These patents often focus on enhancing yield, purity, and stereoselectivity while reducing costs and environmental impact.
The initial synthetic strategies were outlined in patents such as US2003120080A1, which involved a morpholine-catalyzed condensation of valeraldehyde (B50692) and glyoxylic acid. acs.orgnih.gov This was followed by reductive amination and subsequent reduction to form a diastereomeric mixture that required separation by preparative HPLC. acs.orgnih.gov Recognizing the limitations of this approach, particularly the low yield and reliance on costly chiral separation techniques, subsequent patents sought to introduce improvements.
Further innovations are detailed in patents focusing on specific intermediates. For example, WO2007031263A1, also from UCB, described the synthesis using (R)-4-propylpyrrolidin-2-one as a key intermediate. acs.orgnih.gov Chinese patent CN107698543, filed by Anhui Huasheng Pharmaceutical Technology Co. Ltd., reported a novel route for a butyrolactone intermediate using an inexpensive chiral precursor, glyceric acid. acs.org Mankind Pharma Ltd. in India contributed with patent IN201711038420, which outlines a synthetic approach starting from the condensation of butyraldehyde (B50154) and 3-ethoxy-3-oxopropanoic acid. acs.orgnih.gov
More recent patents, such as WO2020148787A1, focus on achieving enantioselective synthesis of key intermediates to produce chirally pure Brivaracetam without the need for chiral chromatographic resolution. google.com Divi's Laboratories Ltd. was granted US patent US11884623B2 for a process for preparing (R)-4-propyl-pyrrolidine-2-one, a key intermediate, with high chiral purity through enzymatic conversion and a series of chemical transformations. pharmaceutical-technology.com
The following table provides a summary of key patents and their contributions to the synthesis of Brivaracetam intermediates.
| Patent Number | Assignee | Key Innovation/Intermediate |
| US2003120080A1 | UCB S.A. | Initial synthesis via morpholine-catalyzed condensation and reductive amination, requiring chiral HPLC separation. acs.orgnih.gov |
| US7629474(B2) | UCB S.A. | Improved route with minimized steps and enhanced yield through one-pot reductive amination and hydrogenation. acs.orgnih.gov |
| WO2007065634 (US8076493B2) | UCB Pharma S.A. | Highly stereoselective synthesis using Sharpless asymmetric dihydroxylation. acs.org |
| WO2007031263A1 | UCB Pharma Limited | Synthesis utilizing (R)-4-propylpyrrolidin-2-one as a key intermediate. acs.orgnih.gov |
| CN107698543 | Anhui Huasheng Pharmaceutical Technology Co. Ltd. | Novel synthetic route for a butyrolactone intermediate from an inexpensive chiral precursor. acs.org |
| IN201711038420 | Mankind Pharma Ltd. | Synthesis starting from the condensation of butyraldehyde and 3-ethoxy-3-oxopropanoic acid. acs.orgnih.gov |
| WO2020148787A1 | Clininvent Research Pvt. Ltd. | Enantioselective synthesis of a key intermediate to produce chirally pure Brivaracetam without chiral chromatography. google.com |
| US11884623B2 | Divi's Laboratories Ltd. | Process for preparing (R)-4-propyl-pyrrolidine-2-one with high chiral purity via enzymatic resolution. pharmaceutical-technology.com |
| WO2017076737A1 | UCB Biopharma Sprl | Continuous flow process for the synthesis of Brivaracetam. acs.orgnih.gov |
| WO2019242192 | Shanghai Park Yi Chemical Technology Co. Ltd. | Synthesis using a stereogenic chiral separation method. nih.gov |
Trends in Patenting of Brivaracetam Precursor Technologies
The evolution of patent filings for Brivaracetam intermediates reveals several key trends in the pharmaceutical industry's approach to drug synthesis. A primary driver of innovation has been the need to move away from expensive and time-consuming chiral separation techniques, such as preparative HPLC, which were common in early synthetic routes. acs.orgnih.govgoogle.com
A significant trend is the focus on developing stereoselective and enantioselective synthesis methods. This approach aims to produce the desired stereoisomer of a key intermediate directly, thereby avoiding the formation of diastereomeric mixtures and the subsequent need for their separation. Patents like WO2007065634, which employs asymmetric dihydroxylation, and WO2020148787A1, which details an enantioselective process, are prime examples of this trend. acs.orggoogle.com
Another prominent trend is the adoption of chemoenzymatic methods. researchgate.net The use of enzymes as catalysts offers high stereoselectivity under mild reaction conditions. researchgate.net Patent WO2016075082A1 by Sandoz AG Pharmaceuticals, for instance, describes the use of ω-transaminase for the stereoselective reductive amination of an aldehyde to form a key amine intermediate. researchgate.net Similarly, Divi's Laboratories' patent (US11884623B2) highlights the use of enzymatic resolution to achieve high chiral purity of an intermediate. pharmaceutical-technology.com
Furthermore, there is a growing emphasis on process optimization to enhance economic viability and industrial scalability. This includes the development of continuous flow processes, as disclosed by UCB Biopharma in WO2017076737A1, which can offer improved efficiency and consistency over batch production. acs.orgnih.gov The quest for more economical routes is also evident in the use of inexpensive and readily available starting materials, as seen in patent CN107698543. acs.org
Innovations and Improvements Claimed in Patent Literature
The patent literature for Brivaracetam intermediate synthesis is rich with claims of innovation and improvement over prior art. These claims generally fall into several categories: enhanced stereoselectivity, improved yield and purity, cost reduction, and the development of novel intermediates and processes.
Enhanced Stereoselectivity: A major area of innovation is the achievement of high stereoselectivity, which is crucial for the efficacy of Brivaracetam. UCB's patent WO2007065634, for example, claims a highly stereoselective synthesis with high enantiomeric enrichment. acs.org This is a significant improvement over earlier methods that produced a mixture of diastereomers. acs.orgnih.gov
Avoidance of Chiral Chromatography: Many recent patents claim the advantage of avoiding chiral chromatography for the separation of stereoisomers. google.comgoogle.com For instance, Chinese patent CN111333563A discloses a preparation method for a Brivaracetam intermediate that does not require a chiral chromatographic column, thereby simplifying the separation process and reducing production costs. google.com
Novel Intermediates and Synthetic Routes: Several patents introduce novel chemical intermediates and synthetic pathways. Patent WO2016191435A1 describes new process routes to produce Brivaracetam from a key intermediate, including the creation of novel intermediate compounds. google.com
Chemoenzymatic and Biocatalytic Methods: The use of enzymes for stereoselective transformations is a key innovation. Sandoz's patent WO2016075082A1 claims a chemoenzymatic resolution for the synthesis of a butyrolactam intermediate. researchgate.net This approach is lauded for its high selectivity and environmentally friendly reaction conditions. researchgate.net
The following table highlights some of the key innovations and improvements claimed in the patent literature.
| Claimed Innovation/Improvement | Exemplary Patent | Description of Advantage |
| High Stereoselectivity | WO2007065634 | Achieves high enantiomeric enrichment, avoiding the formation of diastereomeric mixtures. acs.org |
| Avoidance of Chiral Chromatography | CN111333563A | Simplifies the separation process and significantly reduces production costs. google.com |
| Novel Intermediates | WO2016191435A1 | Introduces new chemical compounds and synthetic pathways for producing Brivaracetam. google.com |
| Chemoenzymatic Resolution | WO2016075082A1 | Utilizes enzymes for highly selective transformations under mild conditions. researchgate.net |
| Improved Yield and One-Pot Synthesis | US7629474(B2) | Minimizes synthetic steps and improves overall product yield. acs.org |
| Use of Inexpensive Precursors | CN107698543 | Reduces the overall cost of synthesis by starting with readily available and inexpensive materials. acs.org |
| Continuous Flow Process | WO2017076737A1 | Enhances manufacturing efficiency and consistency compared to traditional batch processes. acs.orgnih.gov |
Future Research Directions in Brivaracetam Intermediate Synthesis
Development of Greener and More Sustainable Synthetic Routes for Intermediates
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. For the synthesis of Brivaracetam (B1667798) intermediate 3, future research will likely focus on developing more sustainable pathways that reduce waste, use less hazardous materials, and improve energy efficiency.
Key areas of development include:
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Renewable Feedstocks: Investigating the use of renewable starting materials to decrease reliance on petrochemical sources.
A comparative analysis of traditional versus greener synthetic approaches for pyrrolidinone derivatives, a core structure in Brivaracetam, highlights the potential for significant environmental benefits vjol.info.vn.
Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Synthesis
| Feature | Traditional Synthesis | Greener Synthesis |
| Solvents | Often uses hazardous organic solvents. | Employs safer solvents like water or ethanol (B145695). |
| Catalysts | May use stoichiometric toxic reagents. | Prefers catalytic amounts of non-toxic catalysts. |
| Waste | Generates significant amounts of waste. | Designed for high atom economy and minimal waste. |
| Energy | Can be energy-intensive. | Aims for reactions at ambient temperature and pressure. |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The stereochemistry of Brivaracetam and its intermediates is crucial for its therapeutic activity. The synthesis of Brivaracetam intermediate 3, which contains chiral centers, necessitates a high degree of stereocontrol. Future research is directed towards the discovery and application of novel catalytic systems to achieve this with greater efficiency and selectivity.
Promising areas of research include:
Asymmetric Catalysis: The use of chiral catalysts to selectively produce the desired stereoisomer is a key area of focus. This includes the development of new metal-based catalysts and organocatalysts for reactions such as asymmetric hydrogenation and alkylation rsc.orgacs.orgmdpi.com.
Biocatalysis: Enzymes offer high stereoselectivity and can operate under mild reaction conditions, making them an attractive green alternative to traditional chemical catalysts. The use of enzymes like lipases and transaminases in the synthesis of Brivaracetam precursors has already shown promise nih.gov.
Photocatalysis: Visible-light photocatalysis is an emerging field that can enable novel chemical transformations with high selectivity and under mild conditions acs.orgnih.gov.
Table 2: Examples of Catalytic Systems in Pyrrolidine Synthesis
| Catalyst Type | Example Reaction | Advantages |
| Organocatalyst | Asymmetric aldol (B89426) reaction | Metal-free, lower toxicity, often high enantioselectivity. |
| Metal Catalyst | Asymmetric hydrogenation | High efficiency and turnover numbers. |
| Biocatalyst (Enzyme) | Enantioselective hydrolysis | High stereoselectivity, mild reaction conditions. |
| Photocatalyst | Visible-light induced Giese addition | Enables novel transformations, mild conditions. acs.org |
Integration of Advanced Manufacturing Technologies (e.g., Flow Chemistry) for Intermediate Production
The shift from batch to continuous manufacturing, particularly through the adoption of flow chemistry, represents a significant advancement in pharmaceutical production. pharmtech.compharmafocusasia.comtechtarget.comsalvavidaspharma.com The synthesis of Brivaracetam intermediates is an area where this technology can offer substantial benefits. rsc.orgnih.gov
Advantages of flow chemistry for the production of this compound include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer side products.
Scalability: Scaling up a process in flow chemistry is often simpler and more predictable than in batch production, involving running the system for longer periods rather than using larger reactors.
Automation and Integration: Flow chemistry systems can be readily automated and integrated with in-line analytical techniques for real-time process monitoring and control.
Recent studies have demonstrated the successful application of flow chemistry in the synthesis of various pharmaceutical ingredients, including intermediates for anti-epileptic drugs. rsc.orgnih.gov
Application of Computational Chemistry in Reaction Design and Optimization for Precursors
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and development. conicet.gov.arscispace.comnih.gov In the context of synthesizing this compound, computational approaches can be utilized to accelerate the development of more efficient and robust synthetic routes.
Applications of computational chemistry in this area include:
Reaction Mechanism Elucidation: Density functional theory (DFT) and other computational methods can be used to study reaction mechanisms, identify transition states, and predict reaction outcomes. This understanding can guide the design of more efficient catalysts and reaction conditions.
Catalyst Design: Computational screening can be employed to identify promising new catalysts for stereoselective synthesis, reducing the need for extensive experimental screening.
Process Optimization: Modeling and simulation can be used to optimize reaction parameters such as temperature, pressure, and solvent, leading to improved yields and purity.
Predictive Toxicology: Computational models can be used to predict the potential toxicity of reagents and byproducts, aiding in the selection of greener and safer synthetic pathways.
The integration of these computational tools has the potential to significantly shorten the development timelines and reduce the costs associated with bringing new and improved synthetic processes for pharmaceutical intermediates to market.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of Brivaracetam Intermediate 3 to ensure high enantiomeric purity?
Answer:
this compound, specifically the (R)-enantiomer of 2-propylsuccinic acid 4-tert-butyl ester, requires precise chiral resolution. A biocatalytic approach using lipases (e.g., from Aspergillus oryzae) is recommended for enantioselective resolution of racemic mixtures. This method avoids traditional chemical synthesis pitfalls, achieving >99% enantiomeric excess (ee) through enzymatic hydrolysis of methyl 2-propylsuccinate 4-tert-butyl ester . Researchers should validate reaction conditions (pH, temperature, solvent systems) using chiral HPLC or polarimetry to monitor enantiopurity at each step. For scalability, kinetic resolution parameters (enzyme loading, substrate concentration) must be optimized iteratively .
Basic: How can researchers validate the analytical purity of this compound during synthesis?
Answer:
Reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm wavelength) is the gold standard for quantifying Intermediate 3 and its impurities. Method validation should include specificity, linearity (calibration curve: 0.1–150 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) . For stability studies, forced degradation (acid/base hydrolysis, oxidative stress) coupled with mass spectrometry identifies degradation products like des-ester derivatives. System suitability tests (theoretical plates >2000, tailing factor <2) ensure reproducibility .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the ester and tert-butyl groups, with key signals at δ 1.4 ppm (tert-butyl) and δ 2.3–2.8 ppm (succinic acid backbone). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₂₂O₄; calculated [M+H]⁺: 253.1543). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at 1730–1750 cm⁻¹) and tert-butyl C-H bends (1360–1390 cm⁻¹) .
Advanced: How can researchers resolve contradictions in clinical data regarding Brivaracetam’s efficacy compared to levetiracetam?
Answer:
Contradictions arise from differing SV2A binding affinities (Brivaracetam: 15–30× higher than levetiracetam in vitro) versus clinical outcomes . To address this, design in vivo studies using animal models with induced pharmacoresistant seizures, comparing seizure frequency reduction and neurobehavioral side effects. Employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate brain penetration (Brivaracetam’s lipophilicity enhances CNS uptake) with efficacy. Meta-analyze Phase III trials (e.g., BRIVAFIRST, NCT01339559) to adjust for confounders like prior levetiracetam intolerance .
Advanced: What experimental designs are suitable for investigating Intermediate 3’s metabolic pathways in preclinical models?
Answer:
Use hepatic microsomes (human/rat) to assess Phase I metabolism (CYP450-mediated oxidation). Quantify metabolites via LC-MS/MS, focusing on ester hydrolysis to 2-propylsuccinic acid. For in vivo studies, administer radiolabeled Intermediate 3 (¹⁴C) to rodents, followed by plasma/tissue profiling. Compare metabolic stability (t₁/₂) across species to predict human clearance. Incorporate knockout models (e.g., CYP3A4-deficient mice) to identify critical enzymes .
Advanced: How should researchers design dose-response studies for this compound derivatives in epilepsy models?
Answer:
Use the maximal electroshock (MES) and pentylenetetrazole (PTZ) rodent models to establish ED₅₀ values. Employ a crossover design with escalating doses (10–200 mg/kg) and levetiracetam as a comparator. Monitor EEG activity and behavioral seizure scores. Statistical analysis should include ANOVA with post-hoc Tukey tests to compare efficacy across doses. Ensure ethical approval for humane endpoints (e.g., seizure severity thresholds) .
Advanced: What strategies mitigate biases in retrospective studies comparing Brivaracetam and levetiracetam retention rates?
Answer:
Apply propensity score matching to balance cohorts (age, seizure type, prior AED history). Use Cox proportional hazards models to adjust for confounding variables (e.g., liver function, comedications). Sensitivity analyses should exclude patients with incomplete follow-up. Validate findings with prospective registries (e.g., BRIVIACT® safety database) and report retention rates as Kaplan-Meier survival curves .
Advanced: How can researchers address impurities in this compound during scale-up?
Answer:
Identify impurities (e.g., diastereomers, des-ester byproducts) via LC-MS and NMR. Optimize crystallization conditions (solvent: heptane/ethyl acetate; cooling rate: 0.5°C/min) to remove ≤0.1% impurities. Implement process analytical technology (PAT) for real-time monitoring. Stability studies (ICH Q1A) under accelerated conditions (40°C/75% RH) ensure impurity control during storage .
Basic: What protocols ensure reproducibility in bioanalytical method transfer for Intermediate 3 quantification?
Answer:
Document method parameters (column lot, mobile phase pH ±0.1). Conduct inter-laboratory comparisons using spiked plasma samples (n=6 replicates). Validate sensitivity (LOQ: 10 ng/mL) and matrix effects (ion suppression <15%). Include a system suitability sample with each run to verify retention time (±2%) and peak area precision .
Advanced: What in vitro models evaluate Intermediate 3’s SV2A binding kinetics?
Answer:
Use synaptic vesicle preparations from rat brain cortex. Perform saturation binding assays with [³H]Brivaracetam (Kd: 0.3–0.5 nM). Compare displacement curves with levetiracetam to calculate IC₅₀ values. Surface plasmon resonance (SPR) assays quantify binding kinetics (kon/koff) in real-time. Validate with HEK293 cells overexpressing human SV2A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
